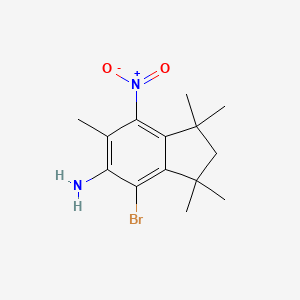
tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Overview
Description
Tert-Butyl 2,5-dibromopyridin-3-yl carbonate is a chemical compound with the empirical formula C10H11Br2NO3 . It has a molecular weight of 353.01 and is typically sold in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 368.0±42.0 °C at 760 mmHg . The compound has a molar refractivity of 66.7±0.3 cm3 and a polar surface area of 48 Å2 . It has 4 freely rotating bonds .Scientific Research Applications
Activation in Carboxylic Acids
Carboxylic acids can be activated using tert-butyl carbonates like tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, which is prepared in situ by reacting X-OH and di-tert-butyl dicarbonate. This activation leads to efficient formation of benzotriazinonyl esters, intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).
Synthesis of Aminocarbonate
The synthesis of tert-butyl aminocarbonate, a new compound type for acylating amines, has been achieved by reacting hydroxylamine with excess di-tert-butyl dicarbonate. This compound is significant for rapidly acylating amines in both organic and aqueous solutions (Harris & Wilson, 1983).
tert-Butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), a new reagent, has been developed for preparing N-Boc-amino acids. This demonstrates a better alternative for introducing the Boc group without racemization, offering advantages over di-tert-butyl dicarbonate (Rao et al., 2017).
Catalysis in Organic Synthesis
Propargylic tert-butyl carbonates are involved in gold(I)-catalyzed formation of 4-alkylidene-1,3-dioxolan-2-ones. This method offers a convenient synthesis for cyclic carbonates, and the structure of the final product varies depending on the substituent attached to the alkyne moiety (Buzas & Gagosz, 2006).
Polymer Synthesis
In polymer chemistry, tert-butyl carbonates like tert-butyl 3,4-dihydroxybutanoate carbonate are used in the production of degradable polycarbonates derived from dihydroxybutyric acid. This application is significant in producing biocompatible polymers via alternating copolymerization with carbon dioxide (Tsai et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2,5-dibromopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDYYOQPLJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673931 | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142192-26-4 | |
| Record name | Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)


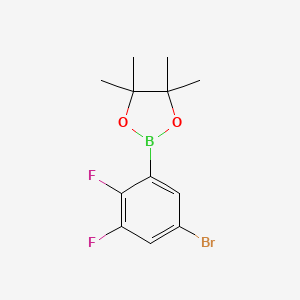
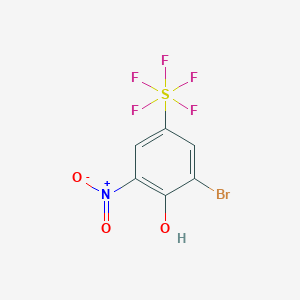
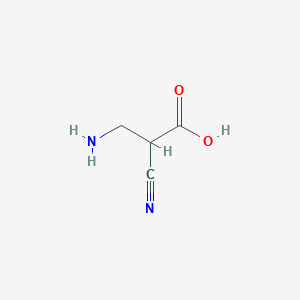
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)
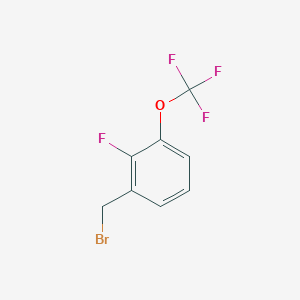
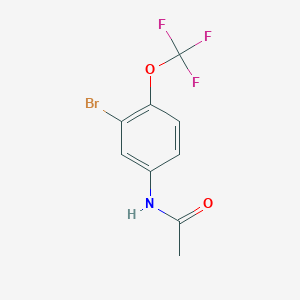
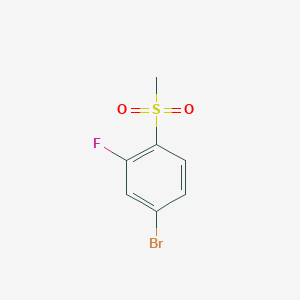

![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)

